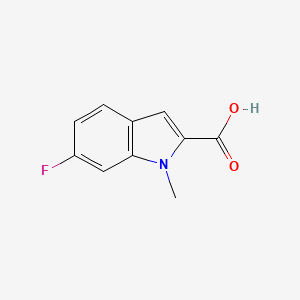

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Description

Historical Context of Indole-2-carboxylic Acid Research

The exploration of indole-2-carboxylic acids dates to early 20th-century studies on tryptophan metabolism, where researchers identified the indole nucleus as a privileged scaffold in bioactive molecules. A 1949 Journal of the American Chemical Society paper first systematically characterized derivatives of indole-2-carboxylic acid, demonstrating their potential as synthetic intermediates. The introduction of fluorine into this framework gained momentum in the 1980s, driven by the need to modulate electronic properties and metabolic stability in drug candidates. Early synthetic routes relied on Fischer indole cyclization, but limitations in regioselectivity prompted the development of alternative methods. A 2010 Chinese patent (CN102020600B) disclosed an improved synthesis using nitrotoluene and diethyl oxalate, achieving a 35% yield through hydrazine hydrate reduction.

Significance in Medicinal Chemistry

This compound addresses three key challenges in drug design:

- Bioisosteric Replacement : The fluorine atom at C6 serves as a hydrogen bond acceptor, mimicking hydroxyl groups while enhancing lipophilicity.

- Conformational Restriction : Methyl substitution at N1 locks the indole ring in a planar configuration, optimizing π-stacking interactions with aromatic amino acid residues.

- Metal Coordination : The carboxylic acid group enables chelation of divalent cations like Cu²⁺, a property exploited in anticancer complexes showing 90% inhibition of breast cancer cells at 20 μM concentrations.

Research Trajectory and Current Focus Areas

Recent advancements (2022–2025) have expanded applications beyond traditional medicinal chemistry:

- Organic Electronics : Palladium-catalyzed decarboxylative coupling produces triindole semiconductors with hole mobility of 0.03 cm²V⁻¹s⁻¹, comparable to rubrene-based devices.

- Antiviral Agents : Structural analogs inhibit SARS-CoV-2 3CL protease at 250 nM concentrations by mimicking the P1-P3 substrate residues.

- Metal-Organic Frameworks (MOFs) : Copper(II) coordination polymers derived from the compound exhibit luminescent sensing for nitroaromatic explosives.

Structural Significance of the Indole-2-carboxylate Framework

The planar indole-2-carboxylate system enables three critical interactions:

- Hydrogen Bonding : The carboxylic acid forms strong H-bonds with kinase ATP-binding sites (Kd = 8.2 nM in PI3Kδ inhibitors).

- π-π Stacking : Fluorine’s electron-withdrawing effect increases quadrupole moment, enhancing stacking with tyrosine residues (ΔG = -5.7 kcal/mol).

- Tautomerism : The N1-methyl group prevents lactam formation, stabilizing the bioactive enol tautomer in aqueous media.

Evolution of Fluorinated Indole Research

Fluorine incorporation strategies have progressed through three generations:

- First-Generation (1980s) : Electrophilic fluorination using F₂ gas, limited by poor regioselectivity.

- Second-Generation (2000s) : Directed ortho-metalation (DoM) with LDA/BuLi, enabling C6 fluorination in 68% yield.

- Third-Generation (2020s) : Photoredox-catalyzed C–H fluorination using Selectfluor®, achieving >90% regioselectivity under blue LED irradiation.

Properties

IUPAC Name |

6-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLIRGDFAHPXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893731-12-9 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications:

Antiviral Activity:

- HIV-1 Integrase Inhibition: The compound effectively inhibits the strand transfer of HIV-1 integrase, demonstrating an IC50 value as low as 0.13 μM in optimized derivatives. The indole core and carboxyl group chelate Mg²⁺ ions essential for integrase function, enhancing the compound's inhibitory activity .

Anticancer Properties:

- Cell Proliferation Inhibition: Studies indicate that related indole derivatives can significantly inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) shows that modifications on the indole ring can enhance anticancer potency .

The biological implications of this compound are notable due to its lipophilicity, which improves membrane permeability:

Mechanism of Action:

The fluorine atom enhances binding affinity to biological targets, allowing modulation of enzyme and receptor activities .

Case Studies:

Several studies have explored the biological effects:

- A study optimized derivatives of the compound, showing that longer branches at the C3 position significantly improved integrase inhibition .

- Another investigation focused on anticancer efficacy indicated that specific substitutions could lead to substantial reductions in tumor growth rates in xenograft models .

Material Science Applications

In addition to its medicinal properties, this compound is also utilized in developing new materials and chemical processes. Its unique chemical structure allows for innovations in polymer chemistry and other industrial applications.

Summary

The diverse applications of this compound span across medicinal chemistry for antiviral and anticancer research, as well as material science. Its ability to inhibit key biological processes makes it a promising candidate for further research and development in therapeutic agents.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral (HIV), Anticancer | Inhibits HIV integrase (IC50 = 0.13 μM); inhibits cancer cell proliferation |

| Biological Activity | Interaction with enzymes and receptors | Enhanced binding due to fluorination |

| Material Science | Development of new materials | Potential innovations in polymer chemistry |

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is compared to structurally related indole derivatives. Key differences in substituents, molecular weight, and biological activity are summarized below:

Table 1: Structural and Functional Comparison of Indole-2-carboxylic Acid Derivatives

Key Observations:

Substituent Effects: Fluorine vs. Methyl at 1-Position: The 1-methyl group in this compound prevents tautomerization, stabilizing the indole ring and improving synthetic reproducibility .

Biological Activity: The 6-methoxy analog (C₁₀H₉NO₃) exhibits notable antifungal activity, attributed to its interaction with fungal cell membranes . Chloro and ethyl derivatives (e.g., 6-Cl, 3-C₂H₅) are associated with broader antimicrobial applications but may suffer from higher toxicity profiles .

Physical Properties :

- Melting points correlate with substituent bulkiness. For example, 5,6-dimethoxy-1-methyl derivatives melt at 210°C due to increased symmetry and intermolecular interactions , whereas fluoro analogs typically have lower melting points.

Research Implications

While this compound lacks directly reported biological data in the provided evidence, its structural analogs suggest promising avenues for drug discovery. Fluorine’s role in improving pharmacokinetics (e.g., metabolic stability, target binding) positions it as a candidate for further optimization in kinase or antimicrobial drug development . Comparative studies with methoxy and chloro derivatives highlight the need for targeted assays to validate its efficacy and safety.

Biological Activity

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the field of antiviral and anticancer research. The presence of a fluorine atom enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. The structural features include:

- Indole core : Provides a scaffold for biological activity.

- Fluorine substitution : Enhances binding affinity and selectivity.

- Carboxylic acid group : Contributes to its reactivity and solubility.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The fluorine atom increases the compound’s ability to bind to these targets, enhancing potency. Notably, it has been shown to inhibit HIV-1 integrase activity, a critical enzyme for viral replication.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties:

- HIV-1 Integrase Inhibition : The compound effectively inhibits the strand transfer of HIV-1 integrase with an IC50 value indicating strong activity (as low as 0.13 μM in optimized derivatives) .

- Binding Affinity : The indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, which is crucial for its enzymatic function .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that related indole derivatives can delay the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the indole ring significantly affect biological activity, with halogenated substitutions enhancing potency against cancer cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique features:

| Compound Name | IC50 (μM) | Unique Features |

|---|---|---|

| This compound | <0.13 | Fluorine enhances lipophilicity and binding |

| 6-Fluoro-5-methoxy-1H-indole | 12.41 | Additional methoxy group |

| 5,6-Difluoroindole | 15.0 | Multiple fluorine substitutions |

| 6-Fluoro-5-methyl-1H-indole | 18.52 | Methyl group at position 5 |

This table illustrates that while other compounds possess biological activity, the unique combination of fluorine and the indole structure in this compound contributes to its enhanced pharmacological profile.

Case Studies

Several case studies have explored the biological effects of this compound:

- Integrase Inhibition Study : A study focused on optimizing derivatives showed that compounds with longer branches at the C3 position significantly improved integrase inhibition .

- Anticancer Efficacy : Research indicated that specific substitutions on the indole ring could lead to substantial reductions in tumor growth rates in xenograft models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid?

- Methodology :

- Core synthesis : Start with indole-2-carboxylic acid derivatives. Introduce fluorine at the 6-position via electrophilic fluorination (e.g., using Selectfluor® or DAST) .

- Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) to introduce the 1-methyl group .

- Purification : Recrystallize from ethanol/water mixtures, guided by melting point data (e.g., similar compounds like 1-methylindole-6-carboxylic acid melt at 221–223°C) .

- Validation : Confirm structure via NMR (e.g., δ 11.97 ppm for indole NH in DMSO-d6) and HRMS .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical workflow :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold .

- NMR : Assign peaks by comparing to structurally related compounds (e.g., 4,6-difluoroindole-2-carboxamide shows distinct fluorine-coupled splitting patterns) .

- Mass spectrometry : HRMS (ESI) to confirm molecular ion ([M+H]) and rule out byproducts .

Q. What safety precautions are necessary for handling fluorinated indoles?

- Protocol :

- PPE : Wear P95 respirators, nitrile gloves, and lab coats to avoid inhalation/skin contact .

- Ventilation : Use fume hoods for reactions involving volatile fluorinating agents .

- Waste disposal : Segregate halogenated waste and avoid drainage systems .

Advanced Research Questions

Q. How to resolve conflicting NMR data during structural assignment?

- Troubleshooting :

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; fluorine deshielding may alter chemical shifts .

- Decoupling experiments : Use -decoupled NMR to simplify splitting patterns .

- X-ray crystallography : For unambiguous confirmation, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What strategies optimize yield in fluorination reactions?

- Experimental design :

- Reagent selection : Compare Selectfluor® (mild, aqueous-compatible) vs. DAST (moisture-sensitive, higher reactivity) .

- Temperature control : Perform fluorination at 0–5°C to minimize side reactions (e.g., di- or polyfluorination) .

- Monitoring : Use TLC (silica, hexane/EtOAc) to track reaction progress and isolate intermediates .

Q. How to assess stability under varying pH and temperature conditions?

- Stability studies :

- pH stability : Incubate in buffers (pH 2–12) at 25°C; analyze degradation via HPLC .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (e.g., similar indoles degrade >200°C) .

- Light sensitivity : Store in amber vials at –20°C under inert gas (N) to prevent photodegradation .

Q. How to design analogs for biological activity screening?

- Structure-activity relationship (SAR) :

- Fluorine positioning : Modify 6-fluoro to 5- or 7-fluoro (see ethyl 5-fluoroindole-2-carboxylate derivatives ) and test against targets like Mycobacterium enzymes .

- Carboxylic acid bioisosteres : Replace –COOH with tetrazoles or sulfonamides to improve bioavailability .

- In vitro assays : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity .

Data Contradictions and Mitigation

Q. Discrepancies in reported melting points: How to validate?

- Root cause analysis :

- Polymorphism : Recrystallize from different solvents (e.g., DMSO vs. ethanol) to isolate stable forms .

- Impurity interference : Re-run DSC with purified samples and compare to literature (e.g., 1-methylindole-6-carboxylic acid: 221–223°C ).

Q. Conflicting bioactivity results in similar compounds: Interpretation?

- Hypothesis testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.